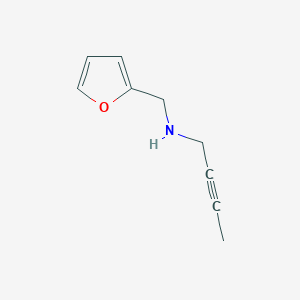

N-(furan-2-ylmethyl)but-2-yn-1-amine

CAS No.: 371236-74-7

Cat. No.: VC3839490

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 371236-74-7 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)but-2-yn-1-amine |

| Standard InChI | InChI=1S/C9H11NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,6,8H2,1H3 |

| Standard InChI Key | FDSMZPGOONNAFI-UHFFFAOYSA-N |

| SMILES | CC#CCNCC1=CC=CO1 |

| Canonical SMILES | CC#CCNCC1=CC=CO1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Furan-2-ylmethyl)but-2-yn-1-amine consists of a furan-2-ylmethyl group bonded to a but-2-yn-1-amine moiety. Key structural features include:

-

Furan ring: A five-membered aromatic heterocycle with oxygen at the 1-position, contributing to electron-rich properties.

-

Propargylamine chain: A four-carbon chain terminating in a terminal alkyne group, enabling participation in click chemistry and metal-catalyzed reactions.

The compound’s SMILES notation (CC#CCNCC1=CC=CO1) and InChIKey (FDSMZPGOONNAFI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Structural and Computational Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₁NO | |

| Molecular weight | 149.19 g/mol | |

| Hydrogen bond donors | 1 (NH group) | |

| Hydrogen bond acceptors | 2 (O, N) | |

| Topological polar surface area | 21.7 Ų |

Synthesis and Reactivity

Table 2: Hypothetical Synthesis Optimization

| Parameter | Condition | Yield (Predicted) |

|---|---|---|

| Solvent | Dichloromethane | 60–70% |

| Catalyst | p-Toluenesulfonic acid | 75–85% |

| Temperature | 0–5°C (stepwise addition) | Maximize selectivity |

Reactivity Profile

The compound’s alkyne and amine groups enable diverse transformations:

-

Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.

-

Oxidation: Alkyne oxidation to diketones using KMnO₄/H₂SO₄.

-

Amine functionalization: Acylation or sulfonation to modify solubility and bioactivity .

Biological Activity and Mechanistic Insights

Table 3: Comparative MAO Inhibition (F2MPA vs. Reference Inhibitors)

| Compound | MAO-A IC₅₀ | MAO-B IC₅₀ | Selectivity (B/A) |

|---|---|---|---|

| F2MPA | >10 μM | 120 nM | >83-fold |

| Selegiline | >10 μM | 15 nM | >666-fold |

| Clorgyline | 2 nM | >10 μM | <0.005-fold |

Cognitive Enhancement Mechanisms

In vivo studies on F2MPA demonstrate:

-

Synaptic potentiation: Enhanced long-term potentiation (LTP) in rat dentate gyrus by 40–50% .

-

Neuroprotection: Reduced oxidative stress via MAO-B-dependent decreases in H₂O₂ production .

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for:

-

Heterocyclic frameworks: Furan-propargylamine hybrids for antimicrobial agents.

-

Metal-organic catalysts: Alkyne coordination to Cu(I)/Ag(I) centers in click chemistry .

Proteomics and Biochemistry

-

Activity-based probes: Alkyne tags for bioorthogonal labeling of amine-containing biomolecules.

-

Enzyme inhibition studies: Structural motif for targeting MAO-B in Parkinson’s disease models .

Comparative Analysis with Structural Analogs

F2MPA vs. N-(Furan-2-ylmethyl)but-2-yn-1-amine

| Parameter | F2MPA | N-(Furan-2-ylmethyl)but-2-yn-1-amine |

|---|---|---|

| MAO-B inhibition | Yes (IC₅₀ 120 nM) | Not tested |

| Alkyne position | Propargyl (C≡C-CH₂-) | But-2-ynyl (C≡C-CH₂-CH₂-) |

| Bioavailability | LogP 1.8 | LogP 1.5 (predicted) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume